Ergosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

One gram dissolves in 660 mL alcohol, in 45 mL boiling alcohol, in 70 mL ether, in 39 mL boiling ether, in 31 mL chloroform.

16 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker of Fungal Biomass

Ergosterol is a sterol, a type of organic molecule, and the primary sterol found in fungal cell membranes []. Unlike cholesterol, which is found in animal cells, ergosterol is unique to fungi. This property makes it a valuable biomarker for quantifying fungal biomass in various environments. Scientists can measure ergosterol levels in soil, water, food, or other samples to estimate fungal growth or presence []. This information is valuable in ecological studies, assessing fungal contribution to decomposition or nutrient cycling in ecosystems [].

Studying Antifungal Drugs

Ergosterol plays a vital role in maintaining fungal cell membrane structure and function []. Antifungal drugs often target the ergosterol biosynthesis pathway, disrupting fungal growth and viability. Researchers can use purified ergosterol to study the mechanism of action of these drugs []. By observing how these drugs interact with ergosterol in vitro (in a test tube), scientists can gain insights into their effectiveness and potential targets for developing new antifungal therapies.

Monitoring Fungal Contamination

The presence of ergosterol can indicate fungal contamination in various materials, including food products, paper products, or textiles []. By measuring ergosterol levels, researchers can assess the extent of fungal growth and spoilage. This information is crucial for the food industry to ensure product quality and safety. Additionally, it helps in monitoring and controlling fungal growth in materials like paper, which can deteriorate over time due to fungal activity.

Understanding Fungal Physiology

Studies on ergosterol biosynthesis and its regulation within fungi can provide valuable insights into fungal physiology. By understanding how fungi synthesize and utilize ergosterol, researchers can gain a deeper understanding of their growth processes, membrane function, and adaptation to different environments []. This knowledge can be used to develop strategies for controlling fungal growth or exploiting their beneficial properties in biotechnology applications.

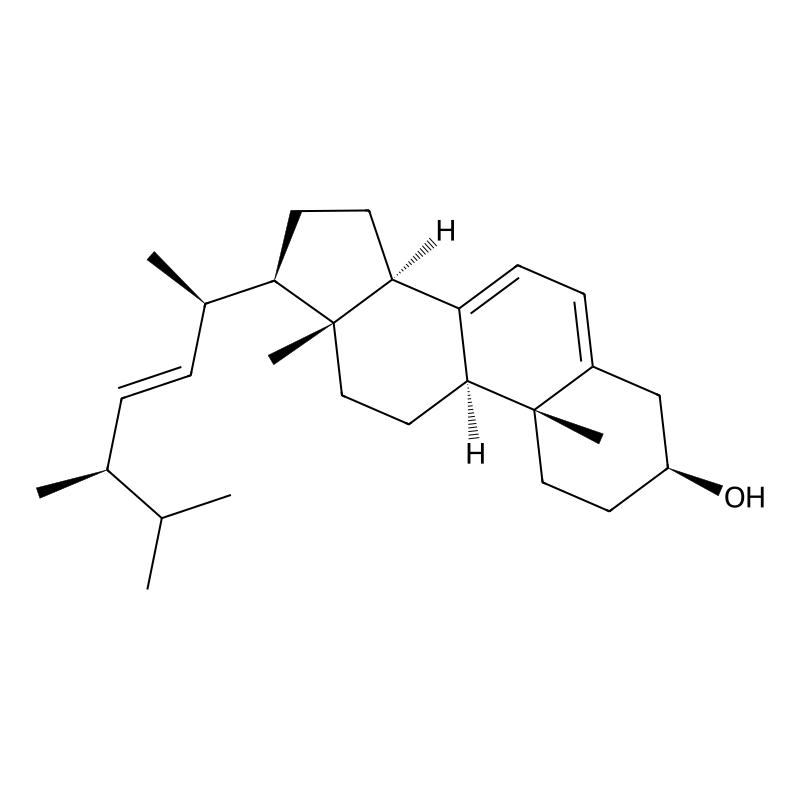

Ergosterol, scientifically designated as ergosta-5,7,22-trien-3β-ol, is a sterol predominantly found in the cell membranes of fungi and some protozoa. It serves functions analogous to cholesterol in animal cells, playing a crucial role in maintaining membrane integrity and fluidity. Ergosterol is essential for the survival of many fungi, making its biosynthetic pathway a significant target for antifungal drug development. Upon exposure to ultraviolet light, ergosterol can be converted into vitamin D2 (ergocalciferol), highlighting its dual role in both fungal biology and human nutrition .

Ergosterol exhibits several biological activities:

- Antioxidant Properties: Ergosterol acts as an antioxidant by scavenging free radicals, which helps protect cellular structures from oxidative damage .

- Vitamin D2 Precursor: As a provitamin, ergosterol is converted to vitamin D2 upon UV irradiation, which is essential for calcium metabolism and bone health in humans .

- Cell Membrane Integrity: It regulates membrane fluidity and permeability in fungi, essential for maintaining cellular homeostasis .

The biosynthesis of ergosterol occurs through a complex pathway involving multiple enzymatic steps. In the yeast Saccharomyces cerevisiae, the synthesis begins with the condensation of two molecules of farnesyl pyrophosphate to form lanosterol. Subsequently, lanosterol undergoes demethylation and other modifications to yield ergosterol. Key enzymes involved include 14α-demethylase, which is targeted by azole antifungal agents .

Ergosterol has several applications:

- Pharmaceuticals: It serves as a target for antifungal drugs such as amphotericin B and azole derivatives that inhibit its synthesis or function within fungal membranes .

- Nutritional Supplements: Ergosterol is used in dietary supplements as a source of vitamin D2, particularly in products derived from mushrooms exposed to UV light .

- Research: Its unique properties make it a subject of study in various fields including biochemistry and pharmacology.

Research has demonstrated that ergosterol interacts with various compounds and systems:

- Antifungal Agents: Studies show that antifungal agents like amphotericin B bind to ergosterol in fungal membranes, creating pores that disrupt cellular integrity .

- Antioxidants: Ergosterol's interaction with free radicals has been characterized, revealing its role in mitigating oxidative stress through electron transfer mechanisms .

Ergosterol shares structural similarities with several other sterols but possesses unique features:

| Compound | Structure | Unique Features |

|---|---|---|

| Cholesterol | C27H46O | Predominant sterol in animal cells; lacks double bonds |

| Lanosterol | C30H50O | Precursor to ergosterol; more complex structure |

| Zymosterol | C28H46O | Intermediate in ergosterol biosynthesis; less stable |

| Sitosterol | C29H50O | Found in plants; similar function but different context |

Ergosterol's two conjugated double bonds confer distinct antioxidant properties not found in cholesterol or sitosterol. Moreover, its specific role in fungal biology contrasts sharply with the functions of sterols in animal cells .

Molecular Composition and Formula (C₂₈H₄₄O)

Ergosterol is a sterol compound with the molecular formula C₂₈H₄₄O and an average molecular weight of 396.659 grams per mole [1] [2]. The molecule contains twenty-eight carbon atoms, forty-four hydrogen atoms, and one oxygen atom, representing a complex tetracyclic structure characteristic of the ergostane family of steroids [3]. The monoisotopic molecular weight is precisely 396.339216037 grams per mole [1].

The compound is classified under the Chemical Abstracts Service registry number 57-87-4 [4] [5] and possesses the International Union of Pure and Applied Chemistry standard InChI key DNVPQKQSNYMLRS-APGDWVJJSA-N [1] [3]. Ergosterol belongs to the class of organic compounds known as ergosterols and derivatives, which are steroids containing ergosta-5,7,22-trien-3β-ol or a derivative thereof, based on the 3β-hydroxylated ergostane skeleton [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₄₄O | [1] [2] |

| Molecular Weight (g/mol) | 396.659 | [1] [2] |

| Monoisotopic Weight (g/mol) | 396.339216037 | [1] |

| CAS Registry Number | 57-87-4 | [4] [5] |

| InChI Key | DNVPQKQSNYMLRS-APGDWVJJSA-N | [1] [3] |

Stereochemistry and Conformational Analysis

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for ergosterol is (3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol [4]. Alternative systematic names include (1R,3aR,7S,9aR,9bS,11aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-9a,11a-dimethyl-1H,2H,3H,3aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol [1].

The molecule contains eight defined stereocenters with specific stereochemical configurations [2]. The traditional International Union of Pure and Applied Chemistry name is ergosta-5,7,22-trien-3β-ol, indicating the presence of three double bonds at positions 5, 7, and 22, with a β-hydroxyl group at position 3 [6] [7]. The compound is also known by alternative names including ergosterin, provitamin D2, and (3β,22E)-ergosta-5,7,22-trien-3-ol [6] [7].

Structural Comparison with Other Sterols

Comparative conformational analysis reveals significant structural differences between ergosterol and cholesterol [8] [9]. Molecular mechanics studies demonstrate that ergosterol possesses a relatively rigid side chain in a stretched molecular conformation, whereas cholesterol exhibits a more flexible side chain in a bent molecular configuration [8]. This structural difference allows for better intermolecular contact of ergosterol molecules with other compounds through Van der Waals forces [8].

Ring system planarity analysis shows that cholesterol maintains greater planarity compared to ergosterol [9] [10]. At 310 K, the deviations from perfect planarity are 14 Å for ergosterol compared to 9 Å for cholesterol [9] [10]. This difference in planarity affects the condensing effect on membrane lipids, with cholesterol demonstrating a higher condensing effect compared to ergosterol [9] [10].

The structural comparison reveals that both ergosterol and cholesterol share the same nuclear structure, hydroxyl group position, two angular methyl groups, and similar side chain arrangements [11] [12]. However, ergosterol contains three double bonds compared to cholesterol's single double bond, with two conjugated double bonds in the nucleus at positions 5-6 and 7-8, and one isolated double bond at position 22-23 in the side chain [11] [12].

Physical Properties

Melting and Boiling Points

Ergosterol exhibits a melting point range of 154°C to 170°C, with variations depending on purity and crystallization conditions [3] [5] [13]. The compound appears as a white crystalline solid at room temperature [3] [13]. Thermodynamic studies reveal an enthalpy of vaporization of 118.7 kJ/mol at 436 K, with vaporization occurring in the temperature range of 421-454 K [6]. The enthalpy of sublimation is measured at 147.0 ± 0.9 kJ/mol across the temperature range of 318-412 K [6].

| Thermal Property | Value | Temperature Range | Method |

|---|---|---|---|

| Melting Point | 154-170°C | - | Various sources |

| Enthalpy of Vaporization | 118.7 kJ/mol | 421-454 K | Vapor pressure data |

| Enthalpy of Sublimation | 147.0 ± 0.9 kJ/mol | 318-412 K | Effusion method |

Solubility Characteristics

Ergosterol demonstrates very low aqueous solubility, with less than 1 mg/mL soluble in water at 25°C [13]. The compound shows poor solubility in polar solvents including ethanol and dimethyl sulfoxide, both at less than 1 mg/mL at 25°C [13]. Chloroform provides excellent solubility at 50 mg/mL, while diethyl ether shows moderate solubility at 14.29 mg/mL [13].

Research on organic solvent solubility reveals that straight-chain alcohols serve as better solvents than their corresponding iso-alcohols [14]. The solubility of ergosterol increases with carbon chain length of 1-alcohols until pentanol, which dissolves 35 g/L at 20°C, representing the best solvent tested [14]. 1-Butanol serves as the second-best solvent, dissolving 27 g/L at 20°C [14]. Iso-pentanol and iso-butanol demonstrate good solubility at 24 g/L and 20 g/L respectively [14].

| Solvent | Solubility (mg/mL) | Temperature (°C) | Classification |

|---|---|---|---|

| Water | <1 | 25 | Very low |

| Ethanol | <1 | 25 | Poor |

| Chloroform | 50 | 25 | Excellent |

| 1-Pentanol | 35 | 20 | Best organic |

| 1-Butanol | 27 | 20 | Good |

| Diethyl ether | 14.29 | 25 | Moderate |

Optical Activity and Crystalline Structure

Ergosterol exhibits optical activity due to its chiral molecular structure containing multiple stereocenters [15] [16]. The compound rotates plane-polarized light, with the specific rotation being a characteristic physical property of the molecule [15] [16]. Optical activity measurements are typically conducted using a 1-decimeter path length sample tube at 25°C with sodium D-line light at 589 nm wavelength [16] [17].

Crystallographic analysis reveals that ergosterol monohydrate crystallizes in a monoclinic crystal system [18] [19]. The space group is P2₁ with four molecules in the unit cell [18] [19]. Crystal parameters include a = 9.975(1) Å, b = 7.4731(9) Å, c = 34.054(4) Å, and β = 92.970(2)° [18] [19]. The unit cell volume is 2535.1(5) ų with a calculated density of 1.081 mg/m³ [18] [19].

The molecular arrangement in the crystal structure forms a slightly closer packed bilayer structure resembling cholesterol monohydrate [18] [19]. X-ray crystallographic studies of sterol derivatives demonstrate that sterol molecules are roughly lath-shaped with dimensions of approximately 20 × 7 × 4 Å [20] [21].

Chemical Reactivity

Hydroxyl Group Reactions

The hydroxyl group at position 3 of ergosterol readily undergoes esterification reactions [11] [12]. Acetylation with acetic anhydride produces ergosteryl acetate, demonstrating the typical reactivity of secondary alcohols [11] [12]. Similarly, benzoylation reactions with benzoyl chloride form ergosteryl benzoate derivatives [11]. These esterification reactions confirm the presence of a single hydroxyl functional group in the ergosterol molecule [11] [12].

The hydroxyl group reactivity extends to other typical alcohol reactions including oxidation and substitution processes [22]. Studies demonstrate that the hydroxyl group maintains its chemical identity during various transformations, including photochemical irradiation processes that convert ergosterol to vitamin D₂ [22]. The alcohol functionality remains unchanged during these molecular rearrangements [22].

Double Bond Chemistry

Ergosterol contains three double bonds that exhibit distinct reactivity patterns [11] [12]. Hydrogenation with hydrogen gas and nickel catalyst reduces all three double bonds, producing ergostanol (C₂₈H₅₀O) [11] [12]. This complete reduction confirms the presence of three double bonds in the ergosterol structure [11] [12].

The molecule contains two conjugated double bonds in the steroid nucleus, as demonstrated by its reaction with one molecule of maleic anhydride to form a Diels-Alder adduct [11] [12]. The third double bond is isolated in the side chain at position 22-23 [11] [12]. The conjugated double bond system at positions 5-6 and 7-8 participates in various addition reactions characteristic of conjugated alkenes [11] [12].

Desaturation reactions in ergosterol biosynthesis involve the introduction of double bonds through enzymatic processes requiring reduced pyridine nucleotide coenzymes and molecular oxygen [23] [24]. The Δ5-desaturation reaction represents a critical step in ergosterol formation, operating through a mixed-function oxidase system [23]. Studies demonstrate that the introduction of the 5,6-double bond occurs through an overall cis-elimination of two hydrogen atoms under aerobic conditions [24].

Oxidation Mechanisms

Ergosterol undergoes rapid oxidation when exposed to singlet oxygen, with complete consumption occurring within five minutes of reaction initiation [25]. The oxidation produces primarily ergosterol endoperoxide and ergosterol hydroperoxide through both ene reactions and Diels-Alder cycloaddition mechanisms [25]. This rapid consumption indicates that ergosterol functions as a sacrificial antioxidant in biological systems [25].

The oxidation products include stable endoperoxides and less stable hydroperoxides [25]. Higher concentrations of singlet oxygen lead to decreased hydroperoxide levels and increased formation of di-hydroperoxide products [25]. Stability analysis reveals that endoperoxides represent the most stable products of ergosterol photooxidation [25].

Oxidative stress conditions trigger regulatory mechanisms that modulate ergosterol levels in cellular systems [26]. The regulation involves interaction with squalene synthase, leading to decreased ergosterol synthesis as an adaptive response to oxidative stress [26]. This regulation demonstrates the critical role of ergosterol level modulation in cellular adaptation to oxidative conditions [26].

| Oxidation Mechanism | Products | Reaction Rate | Stability |

|---|---|---|---|

| Singlet oxygen reaction | Endoperoxides, hydroperoxides | <5 minutes | Endoperoxides stable |

| Photooxidation | Various oxidized derivatives | Rapid | Variable |

| Enzymatic regulation | Decreased synthesis | Adaptive | Controlled |

Purity

Physical Description

Solid

Color/Form

Platelets from water, alcohol; needles from ethyl ether

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Appearance

Melting Point

MP: 168 °C. Complete removal from water is almost impossible and results in an amorphous mass, melting range 166-183 °C. ... Precipitated by digitonin. Affected by light and air, turns yellow. Oxygen forms peroxides and hydrogen may form polyhydro compounds.

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H300 (13.33%): Fatal if swallowed [Danger Acute toxicity, oral];

H413 (86.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

... Irradiated ergosterol from yeast became the major vitamin D source for food fortification and the treatment of rickets, leading to a public health campaign to eradicate rickets by the 1930s. /Irradiated ergosterol/

MeSH Pharmacological Classification

Mechanism of Action

The continuous use of triazoles can result in the development of drug resistance. Azole-resistant clinical isolates, spontaneous and induced mutants of Aspergillus fumigatus have been documented. The azoles block the ergosterol biosynthesis pathway by inhibiting the enzyme 14-alpha-demethylase, product of the CYP51. Fungal azole resistance involves both amino acid changes in the target site that alter drug-target interactions and those that decrease net azole accumulation. The reduced intracellular accumulation has also been correlated with overexpression of multidrug resistance (MDR) efflux transporter genes of the ATP-binding cassette (ABC) and the major facilitator superfamily (MFS) classes. About 20 genes are involved in the A. fumigatus ergosterol biosynthesis pathway. There are several duplicated genes in this pathway. Interestingly, erg3 and erg11 showed two copies in A. fumigatus. In general, Aspergillus spp. have proportionally more MFS transporter encoding genes than Saccharomyces cerevisiae, S. pombe, and Neurospora crassa. The drug H+ (12 and 14 spanners) sub-families are also proportionally greater than in the other species. Although the numbers of ABC transporter encoding genes are comparable, again the Aspergillus spp. have more ABC transporters related to multidrug permease than the other fungal species.

The human pathogen Candida albicans is responsible for a large proportion of infections in immunocompromised individuals, and the emergence of drug-resistant strains is of medical concern. Resistance to antifungal azole compounds is often due to an increase in drug efflux or an alteration of the pathway for synthesis of ergosterol, an important plasma membrane component in fungi. However, little is known about the transcription factors that mediate drug resistance. In Saccharomyces cerevisiae, two highly related transcriptional activators, Upc2p and Ecm22p, positively regulate the expression of genes involved in ergosterol synthesis (ERG genes). ... A homologue in C. albicans of the S. cerevisiae UPC2/ECM22 genes ... named ... UPC2 /has been identified/. Deletion of this gene impaired growth under anaerobic conditions and rendered cells highly susceptible to the antifungal drugs ketoconazole and fluconazole. Conversely, overexpression of Upc2p increased resistance to ketoconazole, fluconazole, and fluphenazine. Azole-induced expression of the ERG genes was abolished in a Delta upc2 strain, while basal levels of these mRNAs remained unchanged. Importantly, the purified DNA binding domain of Upc2p bound in vitro to putative sterol response elements in the ERG2 promoter, suggesting that Upc2p increases the expression of the ERG genes by directly binding to their promoters. These results provide an important link between changes in the ergosterol biosynthetic pathway and azole resistance in this opportunistic fungal species.

Ergosterol, a typical fungal sterol, induced in tobacco (Nicotiana tabacum L. cv. Xanthi) suspension cells the synthesis of reactive oxygen species and alkalization of the external medium that are dependent on the mobilization of calcium from internal stores. ... Specific inhibitors /were used/ to elucidate the signal pathway triggered by ergosterol compared with cryptogein, a proteinaceous elicitor of Phytophthora cryptogea. Herbimycin A and genistein, inhibitors of tyrosine protein kinases, had no effect on the oxidative burst and pH changes induced by both elicitors. Similarly, H-89, an inhibitor of protein kinase A, had no effect on the induction of these defense reactions. However, the response to both elicitors was completely blocked by NPC-15437, a specific inhibitor of animal protein kinase C (PKC). The responses induced by cryptogein but not those induced by ergosterol were inhibited by U73122 and neomycin, inhibitors of phospholipase C (PLC). On the other hand, the activity of phospholipase A2 (PLA2) measured using a fluorogenic substrate was stimulated by ergosterol and not by cholesterol and cryptogein. A specific inhibitor of PLA2, arachidonic acid trifluoromethyl ketone (AACOCF3), inhibited the pathway stimulated by ergosterol but not that induced by cryptogein. These results suggest that the cryptogein-induced signal pathway leading to the oxidative burst and DeltapH changes includes PLC and PKC, whereas this response induced by ergosterol includes PLA2 and PKC.

For more Mechanism of Action (Complete) data for ERGOSTEROL (7 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Acute Toxic

Impurities

Other CAS

Absorption Distribution and Excretion

The results of experiments on rats given the ergosterol-containing diet for a long time indicate that ergosterol was incorporated in liver tissues in trace amounts which are not comparable with ergosterol concentrations exerting an effect in model experiments. Ergosterol was not detected in the liver after 3-day experiments. At the same time it was established that the proportion of unchanged ergosterol in rat feces was about 16% of the amount administered per os. The products of a possible ergosterol transformation (dehydroneoergosterol-24-methyl-1,3,5 (10), 6,8 (9), 22-hexaen-3 beta-ol; 24-methylcholesta-7,24 (28)-dien-3 beta-ol; 4-cholesta-7,22,25 (?)-trien-3 beta-ol; 4-methylcholesta-7,22 (?)-dien-3 beta-ol, and so forth were identified in feces.

Metabolism Metabolites

In order to investigate the effect of the different stereochemistry of C-24 on the microbial C-26 oxidation of sterol side-chain the genetically modified Mycobacterium sp. BCS 396 strain was used to transform erogsterol. Ergosterol was converted to 3-oxo-4,22-ergostadien-26-oic acid methyl ester, 3-oxo-1,4,22-ergostatrien-26-oic acid methyl ester, and 3-oxo-1,4,22-ergostatrien-26-oic acid, the structures of which have been determined by IR, 1H NMR, 13C NMR, and mass spectroscopy. The X-ray structure of 3-oxo-4,22-ergostadien-26-oic acid methyl ester revealed that oxidation at C-26 of the ergostane side-chain generates a chiral center with S-configuration at C-25 as a result of chiral induction of the C-24 center.

The results of experiments on rats given the ergosterol-containing diet for a long time indicate that ergosterol was incorporated in liver tissues in trace amounts which are not comparable with ergosterol concentrations exerting an effect in model experiments. Ergosterol was not detected in the liver after 3-day experiments. At the same time it was established that the proportion of unchanged ergosterol in rat feces was about 16% of the amount administered per os. The products of a possible ergosterol transformation (dehydroneoergosterol-24-methyl-1,3,5 (10), 6,8 (9), 22-hexaen-3 beta-ol; 24-methylcholesta-7,24 (28)-dien-3 beta-ol; 4-cholesta-7,22,25 (?)-trien-3 beta-ol; 4-methylcholesta-7,22 (?)-dien-3 beta-ol, and so forth were identified in feces.

Metabolism of orally administered ergosterol (Erg) ... in rats and ... vitamin D biological activity were investigated. Most of orally administered Erg ... /was/ excreted in feces and the remaining sterols were absorbed through intestine. The absorbed sterols were not transported in skin as the intact forms but metabolized into brassicasterol and cholesterol, respectively, within 25 hr. Neither increment of intestinal calcium absorption nor plasma calcium concentrations were observed by oral administration of Erg ... to vitamin D-deficient rats...

The chick-oviduct assay was used to investigate the effects of dietary ergosterol on the response to oral progestogens and estrogens. Progestogens alone had no effect on the oviduct but the hypertrophy due to estrogen was greatly enhanced by simultaneous treatment with progestogen at all dose levels tested. Ergosterol had no effect on any of the responses of the oviduct studied.

Wikipedia

Salmeterol

Drug Warnings

Use Classification

Methods of Manufacturing

Usually obtained from yeast which synthesizes it from simple sugars such as glucose. Damp yeast yields about 2.5% ergosterol, the variety of yeast being very important.

Isoln procedure: Green et al, US pat 3,006932 (1961 to Vitamins Ltd.)

Synthesized by yeast from simple sugars, obtained from fungus ergot.

General Manufacturing Information

Analytic Laboratory Methods

SIMULTANEOUS DETERMINATION OF 8 VITAMINS D2 ISOMERS BY PROTON MAGNETIC RESONANCE SPECTROSCOPY.

SPECTROPHOTOMETRIC ANALYSIS OF MULTICOMPONENT MIXTURES OF 3,5-DINITROBENZOATES IN THE PRODN OF VITAMIN D2 IS PRESENTED.

Method: EPA-OW/OST 1698; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: ergosterol; Matrix: multi-media environmental samples; Detection Limit: 20 nanograms/L.

Interactions

AFTER 4-HR GROWTH PERIOD IN PRESENCE OF 5X10-9 MOLES KETOCONAZOLE, ACETATE INCORPORATION INTO ERGOSTEROL BY CANDIDA ALBICANS WAS INHIBITED APPROXIMATELY 50%.

INHIBITION OF ERGOSTEROL BIOSYNTHESIS IN CANDIDA ALBICANS BY THE ANTIFUNGAL AGENT MICONAZOLE NITRATE WAS INVESTIGATED AFTER IN VITRO CONTACT WITH THE DRUG FOR 1, 4, 16, & 24 HR.

The functions and biosynthesis of sterols have been effective targets for fungal control in different areas, including pharmaceutical and agricultural applications. Fungi are among the organisms that synthesize sterols, principally ergosterol. In this paper, the effect of dibutyryl-cAMP (db-cAMP) on ergosterol level and the interaction of drugs that would change the concentration of cAMP with antifungal drugs have been investigated. Sterols were extracted from Candida albicans, and ergosterol was measured using the gas chromatography method. The interaction of different agents was measured by the broth dilution method. It was found that phosphodiesterase inhibitors reverse the inhibitory activity of azole antifungal drugs. Evaluating the ergosterol level of C. albicans incubated with db-cAMP revealed that it increased ergosterol level. Further experiments provided evidence attributing the observed interaction between azoles and phosphodiesterase inhibitors to the relationship between ergosterol and cAMP. The possible significance of this interaction includes potentiation of antifungal activity of drugs by manipulating the cAMP level.

For more Interactions (Complete) data for ERGOSTEROL (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2. Xu J, et al. Ergosterol Attenuates LPS-Induced Myocardial Injury by Modulating Oxidative Stress and Apoptosis in Rats. Cell Physiol Biochem. 2018;48(2):583-592.

3. Troskie AM, Rautenbach M, Delattin N, Vosloo JA, Dathe M, Cammue BP, Thevissen K. Synergistic activity of the tyrocidines, antimicrobial cyclodecapeptides from Bacillus aneurinolyticus, with amphotericin B and caspofungin against Candida albicans biofilms. Antimicrob Agents Chemother. 2014 Jul;58(7):3697-707. doi: 10.1128/AAC.02381-14. Epub 2014 Apr 21. PMID: 24752256; PMCID: PMC4068576.

4. Weete JD, Abril M, Blackwell M. Phylogenetic distribution of fungal sterols. PLoS One. 2010 May 28;5(5):e10899. doi: 10.1371/journal.pone.0010899. PMID: 20526375; PMCID: PMC2878339.